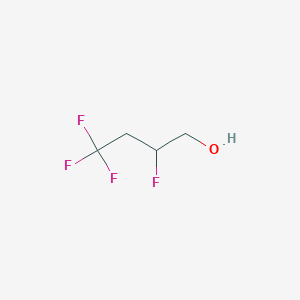

2,4,4,4-Tetrafluorobutanol

Description

Significance of Fluorine Substitution in Aliphatic Alcohol Chemistry

The substitution of hydrogen with fluorine in aliphatic alcohols imparts a range of unique physicochemical properties that diverge significantly from their non-fluorinated counterparts. The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds and induces significant polarization within the molecule. This electronic effect enhances the acidity of the hydroxyl proton, making fluorinated alcohols stronger Brønsted acids than their corresponding non-fluorinated analogues. wiley-vch.de For instance, the pKa values of 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are 12.4 and 9.3, respectively, highlighting their increased acidity. wiley-vch.de

Furthermore, the presence of fluorine atoms leads to a decrease in nucleophilicity of the oxygen atom, a consequence of the electron-withdrawing nature of the fluoroalkyl group. nih.govresearchgate.net This combination of high acidity and low nucleophilicity is a defining characteristic of fluorinated alcohols. nih.govresearchgate.net The introduction of fluorine can also significantly impact a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, a strategy widely employed in medicinal chemistry. tandfonline.com The C-F bond is considerably stronger than a C-H bond, making it more resistant to cleavage. tandfonline.com

Overview of Fluorinated Alcohols as Unique Reaction Media and Catalytic Promoters

Fluorinated alcohols have garnered considerable attention as powerful solvents and promoters in a wide variety of organic transformations. nih.govresearchgate.net Their unique properties, including strong hydrogen-bonding donor ability, high polarity, and low nucleophilicity, enable them to facilitate reactions, often in the absence of traditional catalysts. nih.govresearchgate.net These properties allow them to stabilize polar transition states and cationic intermediates, thereby accelerating reaction rates. wiley-vch.de

They have proven to be effective media for a range of reactions, including nucleophilic substitutions, annulations, electrophilic additions, and ring-opening reactions of epoxides. nih.govarkat-usa.org In many instances, fluorinated alcohols can activate substrates through hydrogen bonding, mimicking the role of a Lewis acid. arkat-usa.org This ability to promote reactions under milder conditions and with greater efficiency has positioned them as valuable alternatives to conventional volatile organic solvents, aligning with the principles of green chemistry. wiley-vch.de

Contextualization of 2,4,4,4-Tetrafluorobutanol within the Broader Class of Specialty Fluorinated Alcohols

While TFE and HFIP are the most extensively studied and commercially available fluorinated alcohols, a diverse range of other fluorinated alcohols, including this compound, offer unique properties and potential applications. wiley-vch.de this compound belongs to a group of partially fluorinated alcohols where the fluorine atoms are not located on the carbon bearing the hydroxyl group. This structural arrangement distinguishes it from more common fluorinated alcohols like TFE and HFIP.

The specific placement of the tetrafluoroethyl group in this compound influences its steric and electronic properties, which in turn dictate its behavior as a solvent, reagent, or building block. Its physical properties, such as boiling point and density, are distinct from other fluorinated and non-fluorinated butanols. For instance, the related compound 4-Bromo-3,3,4,4-tetrafluorobutanol has a boiling point of 146.2 °C and a specific gravity of 1.769 g/cm³ at 25°C. huanxinfluoro.comsanhuanchemicals.com Another related diol, 2,2,3,3-Tetrafluoro-1,4-butanediol, has a boiling point of 110-112 °C at 13 mmHg and a melting point of 77-82 °C. sigmaaldrich.com These properties suggest that this compound would also possess a unique set of physical characteristics.

Research Gaps and Emerging Opportunities for this compound

Despite the growing interest in fluorinated alcohols, a comprehensive understanding of the structure-property-reactivity relationships for less common examples like this compound remains an area ripe for investigation. Much of the existing research has focused on the more readily available TFE and HFIP. wiley-vch.de A significant research gap exists in the detailed exploration of the synthesis, characterization, and application of this compound.

Emerging opportunities lie in leveraging the specific properties of this compound for specialized applications. Its unique fluorine substitution pattern may offer advantages in areas such as materials science, where fluorinated polymers are valued for their thermal and chemical resistance. For example, the related 2,2,3,3-Tetrafluoro-1,4-butanediol is used in the synthesis of segmented polyurethanes. sigmaaldrich.com Furthermore, its potential as a unique solvent or catalytic promoter in organic synthesis is largely unexplored. Investigating its ability to influence reaction selectivity and efficiency could unveil new synthetic methodologies. The synthesis of related compounds, such as 4-Bromo-3,3,4,4-tetrafluorobutanol, for use as pharmaceutical intermediates and solvents, suggests potential applications for this compound in similar fields. huanxinfluoro.comsanhuanchemicals.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6F4O |

|---|---|

Molecular Weight |

146.08 g/mol |

IUPAC Name |

2,4,4,4-tetrafluorobutan-1-ol |

InChI |

InChI=1S/C4H6F4O/c5-3(2-9)1-4(6,7)8/h3,9H,1-2H2 |

InChI Key |

NPVJWHGCIWRZAU-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)F)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,4,4 Tetrafluorobutanol and Its Derivatives

Established Synthetic Routes to Fluorinated Butanol Frameworks

Traditional methods for synthesizing fluorinated butanols have laid the groundwork for the production of compounds like 2,4,4,4-tetrafluorobutanol. These routes often involve multi-step processes that have been refined over time for improved efficiency and yield.

Reductive Transformations of Fluorinated Carbonyl Precursors

A common and effective strategy for the synthesis of fluorinated alcohols is the reduction of corresponding fluorinated carbonyl compounds. This approach leverages the reactivity of the carbonyl group, which can be readily transformed into a hydroxyl group using various reducing agents.

For instance, the synthesis of 4,4,4-trifluorobutanol, a related compound, can be achieved by the reduction of 4,4,4-trifluorobutanal. google.com This reduction is typically carried out using borohydride reagents. google.com The precursor, 4,4,4-trifluorobutanal, can be prepared from 3-halogen-1,1,1-trifluoropropane through methods like the Grignard and DMF fractional step method or a lithium metal/DMF one-pot method. google.com

The choice of reducing agent and reaction conditions is crucial for achieving high yields and minimizing side reactions. The stability of the starting materials and products is also a significant consideration, as some fluorinated compounds can be prone to decomposition. google.com

Halogen-Exchange and Functionalization Strategies

Halogen-exchange reactions, particularly those introducing fluorine, are a cornerstone of organofluorine chemistry. These methods involve the replacement of other halogens (like chlorine or bromine) with fluorine, or the functionalization of a molecule to introduce the hydroxyl group after fluorination.

Recent advancements have demonstrated halogen exchange reactions on aliphatic fluorine compounds using organic halides as the halogen source. organic-chemistry.org These reactions can be facilitated by trialkyl aluminum and a catalytic amount of titanocene dihalides for fluorine/chlorine and fluorine/bromine exchanges. organic-chemistry.org Notably, the fluorine/iodine exchange can proceed without a titanocene catalyst. organic-chemistry.org

These strategies offer a pathway to fluorinated butanols by first synthesizing a halogenated butane derivative and then performing a nucleophilic substitution to introduce the hydroxyl group. The regioselectivity of both the fluorination and hydroxylation steps is critical for the successful synthesis of the target molecule.

Utilization of Fluorinated Building Blocks, such as Tetrafluorobutanediols

The use of pre-fluorinated building blocks provides a more direct route to complex fluorinated molecules. By starting with a molecule that already contains the desired fluorine atoms, chemists can avoid harsh fluorination conditions in later steps. Tetrafluorobutanediols are potential precursors in this approach.

While direct examples for this compound are not prevalent in the provided search results, the principle is well-established in fluorination chemistry. For example, fluorinated analogues of tert-butyl alcohol have been prepared and used as reagents for protecting carboxylic acids in fluorous synthesis. researcher.life This highlights the utility of preparing and using fluorinated alcohol building blocks in organic synthesis. The selective mono-functionalization of a symmetrical diol like a tetrafluorobutanediol would be a key challenge in this synthetic approach.

Novel and Sustainable Approaches to this compound Synthesis

As the demand for environmentally friendly chemical processes grows, so does the research into novel and sustainable methods for synthesizing fluorinated compounds. These approaches aim to improve efficiency, reduce waste, and utilize milder reaction conditions.

Chemo-, Regio-, and Stereoselective Syntheses

Achieving high levels of selectivity is a major goal in modern organic synthesis. For a molecule like this compound, controlling the placement of the fluorine atoms and the hydroxyl group (regioselectivity) and the spatial arrangement of these groups (stereoselectivity) is crucial.

Recent research has focused on the chemo-, regio-, and stereoselective functionalization of fluoroalkynes to create complex fluorinated molecules. rsc.orgresearchgate.net These methods often utilize the unique electronic properties of the fluorine atom to direct the outcome of the reaction, sometimes obviating the need for transition metal catalysts. rsc.orgresearchgate.net While not directly applied to this compound in the search results, these advanced strategies represent the cutting edge of fluorination chemistry and could be adapted for its synthesis.

The development of methods for the direct, chemoselective α-C-H-fluorination of amides using nucleophilic fluorinating agents is another significant advancement. nih.gov The reduction of these products can lead to β-fluorinated amines, demonstrating a pathway to selectively introduce fluorine adjacent to other functional groups. nih.gov

Catalytic Methodologies for Fluorinated Alcohol Production

Catalysis plays a vital role in developing sustainable and efficient chemical processes. In the context of fluorinated alcohol production, catalysts can enable reactions to proceed under milder conditions, with higher selectivity, and with lower energy consumption.

Fluorinated alcohols themselves, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have been shown to be remarkable solvents that can enhance the reactivity and selectivity of transition metal-catalyzed C-H activation reactions. rsc.org This suggests a synergistic relationship where catalytic processes can be improved by the presence of fluorinated alcohols, which in turn could be synthesized through catalytic methods.

The development of new catalysts for the hydrogenation of biomass-derived compounds like furfural to produce alcohols such as 2-methylfuran and tetrahydrofurfuryl alcohol is an active area of research. researchgate.netfit.edu These catalytic systems, often based on metals like copper and nickel, could potentially be adapted for the reduction of fluorinated precursors to produce fluorinated alcohols. researchgate.netfit.edu The choice of catalyst and support is critical for achieving high conversion and selectivity to the desired alcohol product.

Green Chemistry Principles in Fluorinated Alcohol Synthesis

The synthesis of fluorinated alcohols, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rjpn.orgsigmaaldrich.com These principles provide a framework for designing safer, more efficient, and sustainable synthetic routes. nih.gov Key considerations in the context of fluorinated alcohol synthesis include waste prevention, atom economy, the use of safer solvents, and energy efficiency. yale.edunih.govepa.gov

One of the primary goals of green chemistry is to prevent waste rather than treating it after it has been created. rjpn.orgacs.org In fluorinated alcohol synthesis, this involves designing reactions with high selectivity and yield, minimizing the formation of byproducts. The principle of atom economy, which seeks to maximize the incorporation of all materials from the starting reagents into the final product, is also central. acs.org Catalytic reactions are favored over stoichiometric ones because catalysts are used in small amounts and can facilitate many reaction cycles, thereby reducing waste. epa.govacs.org

The choice of solvents is another critical aspect. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions where possible. sigmaaldrich.commdpi.comrsc.org Furthermore, designing processes that operate at ambient temperature and pressure can significantly reduce energy consumption and its associated environmental and economic costs. rjpn.orgnih.gov Avoiding unnecessary derivatization steps, such as the use of protecting groups, can also streamline syntheses, reduce reagent use, and minimize waste generation. epa.govacs.org

The application of these principles not only mitigates environmental harm but also can lead to safer and more cost-effective manufacturing processes for valuable compounds like this compound. eurekalert.org

Table 1: Application of Green Chemistry Principles in Fluorinated Synthesis

| Principle | Application in Fluorinated Alcohol Synthesis |

|---|---|

| Prevention | Designing high-yield reactions to minimize byproduct formation. epa.gov |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. acs.org |

| Safer Solvents | Utilizing water, ionic liquids, or solvent-free conditions to replace hazardous organic solvents. sigmaaldrich.commdpi.com |

| Energy Efficiency | Conducting syntheses at ambient temperature and pressure to lower energy demands. nih.gov |

| Catalysis | Using selective catalytic reagents instead of stoichiometric reagents to reduce waste. acs.org |

| Reduce Derivatives | Avoiding protecting groups to simplify processes and prevent waste generation. epa.gov |

Preparation of Key Intermediates and Derivatization Strategies

The synthesis of derivatives of this compound often involves the preparation of key halogenated intermediates, which can then be transformed into a variety of other functional groups. These strategies are crucial for creating a diverse range of fluorinated compounds for various applications.

The synthesis of halogenated precursors is a fundamental step in the derivatization of fluorinated butanols. A common strategy involves the halogenation of fluorinated butenes. For instance, research on the commercially available hydrofluoroolefins (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-ene demonstrates pathways to create dihalogenated butanes, which serve as key intermediates. nih.govsemanticscholar.org

The direct addition of halogens like bromine across the double bond of a fluorinated butene is an effective method. The reaction of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine, often accelerated by UV irradiation, leads to the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. semanticscholar.org Similarly, iodine monochloride (ICl) can be used to produce the corresponding 2-chloro-3-iodo derivative. These halogenation reactions provide a direct route to saturated, polyhalogenated fluorinated alkanes. nih.gov

Another approach involves the halogenation of other halogenated fluorinated butenes. For example, 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes can react with bromine under sunlight to yield 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane. nih.gov These polyhalogenated compounds are valuable synthons due to their multiple reaction centers. nih.gov

Table 2: Halogenation Reactions of 1,1,1,4,4,4-Hexafluorobut-2-ene

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | Bromine (Br₂) | UV Irradiation | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane semanticscholar.org |

| (E/Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | Iodine Monochloride (ICl) | Not specified | 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane |

Halogenated tetrafluorobutanol intermediates are versatile precursors for accessing other fluorinated functional groups. Derivatization is a technique used to modify the functional groups of a compound to alter its chemical and physical properties for analysis or further synthesis. greyhoundchrom.commdpi.com

A primary transformation for dihalogenated fluoroalkanes is dehydrohalogenation. The treatment of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with a base, such as potassium hydroxide, results in the elimination of hydrogen bromide (HBr) to form 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene. nih.govsemanticscholar.org This reaction converts a saturated alkane into an unsaturated alkene, introducing a C=C double bond that can be used for further functionalization. The choice of base and reaction conditions can influence the outcome and isomeric ratio of the resulting haloolefin. nih.gov

These resulting haloolefins are themselves valuable intermediates. nih.gov For example, they can be used to synthesize fluorinated allenes, which are compounds with cumulative double bonds. The presence of both a double bond and a halogen atom allows for a wide range of subsequent transformations, including substitution and coupling reactions, providing pathways to a diverse array of fluorinated molecules. nih.gov In a broader context, the transformation of halogenated aliphatic compounds can occur through various mechanisms, including abiotic and biotic processes, although synthetic applications typically rely on controlled chemical reactions. researchgate.netnih.gov

Table 3: Dehydrohalogenation of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane

| Base Used | Solvent | Product |

|---|---|---|

| Potassium Hydroxide (KOH) | Alcohol | 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene semanticscholar.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Not specified | 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene |

Advanced Reaction Chemistry and Mechanistic Investigations of 2,4,4,4 Tetrafluorobutanol

Role as a Hydrogen Bond Donor and Brønsted Acid Promoter

2,4,4,4-Tetrafluorobutanol exhibits significant utility in organic synthesis, primarily owing to its distinct electronic properties. The presence of four fluorine atoms, potent electron-withdrawing groups, substantially increases the acidity of the hydroxyl proton. This enhanced acidity allows it to function effectively as a hydrogen bond donor and a Brønsted acid promoter, facilitating a range of chemical transformations.

Influence on Reaction Pathways and Selectivity

The strong hydrogen-bonding capability of this compound plays a crucial role in directing the pathways and influencing the selectivity of various reactions. By forming hydrogen bonds with reactants, transition states, or intermediates, it can stabilize specific species, thereby lowering the activation energy for a desired reaction pathway. This interaction is particularly effective in reactions involving polar or charged intermediates. For instance, in reactions proceeding through carbocationic intermediates, the fluorinated alcohol can form a stabilizing hydrogen-bonded complex, influencing the stereochemical outcome and regioselectivity of the reaction. The ability of fluorinated alcohols to aggregate can also create unique reaction environments that affect selectivity.

Activation of Electrophiles via Hydrogen Bonding

A key mechanistic role of this compound is the activation of electrophiles. It achieves this by donating a hydrogen bond to an electron-rich atom (such as oxygen or nitrogen) on the electrophilic molecule. This interaction polarizes the electrophile, increasing its reactivity toward nucleophiles. For example, in reactions involving carbonyl compounds, the alcohol's hydroxyl group can form a hydrogen bond with the carbonyl oxygen. This polarization of the C=O bond renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This mode of activation is fundamental to its role in promoting reactions such as nucleophilic additions and substitutions.

Participation in Diverse Organic Transformations

The unique properties of this compound allow it to participate in a wide array of organic reactions, often leading to improved yields, enhanced reaction rates, and greater control over selectivity.

Nucleophilic Substitution Reactions

In the realm of nucleophilic substitution reactions, this compound can serve multiple functions. As a solvent or co-solvent, its polarity and hydrogen-bonding ability can facilitate the dissolution of substrates and reagents. More importantly, it can promote the reaction by stabilizing the leaving group through hydrogen bonding as it departs, thereby facilitating the substitution process. These reactions can proceed through either SN1 or SN2-like pathways, and the role of the fluorinated alcohol can influence which mechanism is favored. For reactions proceeding via an SN1 mechanism, the stabilization of the carbocation intermediate is key, while for SN2-like pathways, activation of the electrophile and stabilization of the leaving group are paramount.

Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions, which are vital for the construction of cyclic molecules, can be significantly promoted by this compound. In these transformations, the fluorinated alcohol can act as a Brønsted acid catalyst or a hydrogen bond donor to activate the substrates. For example, in a [4+2] cycloaddition (Diels-Alder reaction), it can activate the dienophile by hydrogen bonding to a Lewis basic site, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and accelerating the reaction. This activation can also enhance the endo/exo selectivity and enantioselectivity of the transformation, particularly in asymmetric variants.

Table 1: Effect of Solvent on a Model [4+2] Cycloaddition Reaction

| Entry | Solvent | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1 | Dichloromethane | 65 | 85:15 |

| 2 | Toluene | 58 | 80:20 |

| 3 | This compound | 88 | 95:5 |

Epoxidation and Ring-Opening Reactions of Epoxides and Aziridines

This compound is also instrumental in reactions involving three-membered rings like epoxides and aziridines. While not typically used in the epoxidation step itself, it is highly effective in promoting their ring-opening. By donating a proton or a strong hydrogen bond to the heteroatom (oxygen or nitrogen) of the ring, it activates the epoxide or aziridine toward nucleophilic attack. This activation facilitates the cleavage of a carbon-heteroatom bond, which is often the rate-determining step. The regioselectivity of the ring-opening (attack at the more or less substituted carbon) can be controlled by the specific reaction conditions and the nature of the nucleophile, with the fluorinated alcohol playing a key role in modulating the electronic character of the transition state.

Table 2: Regioselectivity in the Ring-Opening of a Styrene Oxide Derivative

| Entry | Nucleophile | Promoter | Ratio (Cα:Cβ attack) |

| 1 | Methanol | None | 50:50 |

| 2 | Methanol | This compound | 92:8 |

| 3 | Aniline | None | 65:35 |

| 4 | Aniline | This compound | 95:5 |

Functionalization of Multiple Bonds

The unique electronic properties of this compound, imparted by the presence of the trifluoromethyl group, suggest its potential utility in the functionalization of carbon-carbon multiple bonds. While specific studies detailing the direct participation of this compound in addition reactions to alkenes and alkynes are not extensively documented, the principles of such reactions provide a framework for understanding its potential reactivity.

In the context of electrophilic additions, the electron-withdrawing nature of the fluorine atoms can influence the nucleophilicity of the butanol's hydroxyl group. This could modulate its reactivity towards carbocation intermediates that are formed during the addition of electrophiles to double or triple bonds. For instance, in acid-catalyzed hydration of an alkene, where a carbocation is formed, this compound could act as a nucleophile. The reaction rate and outcome would be influenced by its nucleophilicity and steric profile compared to other nucleophiles present in the reaction mixture.

Cycloaddition reactions, such as the Diels-Alder reaction, represent another important class of reactions for functionalizing multiple bonds. libretexts.orglibretexts.org In these reactions, the solvent can play a crucial role in influencing the reaction rate and selectivity. While there is a lack of specific studies employing this compound as a solvent for cycloadditions, its properties as a fluorinated alcohol suggest it could offer a unique reaction medium. Fluorinated alcohols are known to engage in strong hydrogen bonding and possess a distinct polarity, which could affect the frontier molecular orbital energies of the diene and dienophile, thereby impacting the kinetics and stereoselectivity of the cycloaddition.

Rearrangement Reactions and Dearomatization Processes

Rearrangement reactions are fundamental transformations in organic synthesis where the carbon skeleton of a molecule is reorganized. wikipedia.orgthermofisher.com These reactions often proceed through carbocationic intermediates, and the stability of these intermediates is paramount to the reaction's feasibility and outcome. The solvent can play a significant role in stabilizing or destabilizing these charged intermediates. Although direct studies involving this compound in promoting or participating in rearrangement reactions are scarce, its properties as a polar, hydrogen-bond-donating solvent could be relevant. For example, in a pinacol rearrangement, which involves the 1,2-migration of a substituent in a protonated 1,2-diol, a solvent like this compound could facilitate the reaction by stabilizing the carbocationic intermediates through solvation.

Dearomatization processes, which convert aromatic compounds into non-aromatic cyclic systems, are a powerful tool for the synthesis of complex three-dimensional molecules. These reactions can be promoted by various reagents and catalysts. The role of the solvent in these transformations is critical, as it can influence the reactivity of the dearomatizing agent and the stability of the intermediates. The potential of this compound as a solvent for such processes has not been extensively explored. However, its ability to solvate both charged and neutral species, coupled with its unique electronic and steric properties, could offer advantages in specific dearomatization strategies. Further research is needed to elucidate the potential of this fluorinated alcohol in these advanced chemical transformations.

Mechanistic Pathways of Reactions Catalyzed or Promoted by this compound

Understanding the mechanistic pathways of chemical reactions is crucial for optimizing reaction conditions and designing new synthetic methodologies. While this compound is not a conventional catalyst, its role as a promoter or a unique solvent can significantly influence reaction mechanisms.

Intermediates and Transition State Analysis

The intermediates and transition states of a reaction are key to its energetic profile. In reactions where this compound may act as a proton donor or a nucleophile, the structure and stability of the resulting intermediates would be of great interest. For instance, if it were to protonate a substrate, the resulting conjugate acid's stability would be influenced by the delocalization of the positive charge and the solvation by the surrounding medium.

Transition state analysis provides insight into the highest energy point along the reaction coordinate. mcmaster.ca The geometry and energy of the transition state dictate the reaction rate. In a reaction occurring in this compound, the solvent molecules could interact with the reacting species in the transition state, for example, through hydrogen bonding. These interactions can lower the activation energy and accelerate the reaction. Computational studies, such as density functional theory (DFT) calculations, could be employed to model the transition states of reactions in the presence of this compound and to quantify the energetic effects of these solvent-substrate interactions. The search for a transition state is a critical step in computational chemistry to understand reaction mechanisms. github.ioscm.com

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can have a profound impact on both the rate (kinetics) and the equilibrium position (thermodynamics) of a chemical reaction. wikipedia.org this compound, as a fluorinated alcohol, possesses a unique combination of properties, including polarity, hydrogen-bond donating ability, and low nucleophilicity, which can lead to interesting solvent effects.

Kinetics: The rate of a reaction is influenced by the stability of the transition state relative to the reactants. A solvent that preferentially stabilizes the transition state will increase the reaction rate. For reactions proceeding through polar or charged transition states, a polar solvent like this compound would be expected to increase the rate compared to a nonpolar solvent. The ability of this compound to act as a hydrogen bond donor can be particularly effective in stabilizing anionic or partially negative transition states.

Spectroscopic Characterization and Structural Elucidation of 2,4,4,4 Tetrafluorobutanol and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure and conformation of 2,4,4,4-Tetrafluorobutanol. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecular framework.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Chemical Shift and Coupling Information

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra provide fundamental information regarding the chemical environment of each nucleus and the through-bond scalar couplings between them.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the protons at each carbon position. The chemical shifts are influenced by the electronegativity of the neighboring fluorine and oxygen atoms. Protons closer to these electron-withdrawing groups experience deshielding and resonate at a lower field (higher ppm). Spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals four distinct carbon signals, corresponding to the four carbon atoms in the butanol chain. The chemical shifts are significantly affected by the attached fluorine atoms, with the carbon of the CF₃ group appearing at a characteristic upfield position in the spectrum. The C-F coupling constants provide further structural confirmation.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, the spectrum shows signals corresponding to the CF₃ and CHF groups. The chemical shifts and the magnitude of F-F and H-F coupling constants are diagnostic for the specific fluorine environments within the molecule.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H-1 | ~3.8 | Triplet | J(H-1, H-2) |

| ¹H | H-2 | ~2.2 | Multiplet | J(H-1, H-2), J(H-2, H-3) |

| ¹H | H-3 | ~4.5 | Multiplet | J(H-2, H-3), J(H-3, F-3) |

| ¹³C | C-1 | ~60 | - | - |

| ¹³C | C-2 | ~35 | - | - |

| ¹³C | C-3 | ~85 | Quartet | ¹J(C-3, F-3) |

| ¹³C | C-4 | ~125 | Quartet | ¹J(C-4, F-4) |

| ¹⁹F | F-3 | - | Multiplet | J(F-3, H-3), J(F-3, F-4) |

| ¹⁹F | F-4 | - | Doublet of triplets | J(F-4, F-3), J(F-4, H-3) |

| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented here are approximate values. |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Elucidation

While 1D NMR provides essential data, 2D NMR techniques are indispensable for unambiguously assigning signals and elucidating the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between the protons on C-1 and C-2, and between the protons on C-2 and C-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the ¹³C signals based on the known ¹H assignments.

While specific experimental 2D NMR data for this compound is not widely available in the public domain, the application of these techniques is standard practice for the structural elucidation of novel or complex organic molecules.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Analysis of C-F, C-O, and O-H Stretching Frequencies for Functional Group Identification

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of its key functional groups.

O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the alcohol group. The broadness of this peak is indicative of hydrogen bonding.

C-H Stretching: Absorptions corresponding to the stretching vibrations of the C-H bonds in the alkyl chain are observed in the 2850-3000 cm⁻¹ region.

C-O Stretching: A strong C-O stretching band is expected in the fingerprint region of the IR spectrum, typically around 1050-1150 cm⁻¹.

C-F Stretching: The C-F stretching vibrations give rise to very strong and characteristic absorption bands in the IR spectrum, usually in the 1000-1400 cm⁻¹ region. The presence of multiple fluorine atoms results in a complex pattern of absorptions in this area.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3200-3600 | Strong, Broad |

| C-H Stretch | 2850-3000 | Medium to Strong |

| C-O Stretch | 1050-1150 | Strong |

| C-F Stretch | 1000-1400 | Very Strong |

Investigation of Hydrogen Bonding Interactions

The presence of a hydroxyl group in this compound allows for the formation of intermolecular hydrogen bonds. The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to these interactions. In a concentrated sample, the broadness of this band confirms the presence of a network of hydrogen bonds. The study of hydrogen bonding in fluorinated alcohols is of particular interest as the electronegative fluorine atoms can influence the acidity of the hydroxyl proton and the strength of the hydrogen bonds formed.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular weight.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of alcohols and fluorinated compounds. Common fragmentation patterns for alcohols include:

Alpha-cleavage: The breaking of the C-C bond adjacent to the oxygen atom. This would result in the loss of an ethyl or a fluorinated propyl radical.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion, leading to a peak at [M-18]⁺.

The presence of fluorine atoms will significantly influence the fragmentation pathways, leading to the formation of fluorine-containing fragment ions. The high stability of the C-F bond can lead to the retention of fluorine atoms in the observed fragments. Analysis of the isotopic pattern of the fragment ions can also aid in their identification.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (for crystalline derivatives)

X-ray crystallography stands as a definitive technique for the elucidation of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical method provides precise information on bond lengths, bond angles, and the spatial orientation of molecules within a crystal lattice. For derivatives of this compound that can be prepared in a crystalline form, single-crystal X-ray diffraction would be the principal method to determine their solid-state structure and to comprehensively map the network of intermolecular interactions that govern the crystal packing.

The process involves irradiating a single crystal with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal—can be constructed. From this map, the precise location of each atom can be determined, revealing the exact molecular structure and how the molecules are arranged relative to one another.

In the context of this compound derivatives, X-ray crystallography would be instrumental in understanding how the presence of both a hydroxyl (-OH) group and multiple fluorine atoms influences the supramolecular assembly. The primary intermolecular interactions expected to be observed would be hydrogen bonding and halogen bonding.

The hydroxyl group is a strong hydrogen bond donor and acceptor, and it would be anticipated to play a dominant role in the crystal packing. This is exemplified by studies on other fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), which has been shown to form ordered phases characterized by hydrogen-bonded chains. rsc.org In crystalline derivatives of this compound, it is highly probable that the hydroxyl groups would form robust hydrogen-bonding networks, such as chains or rings, which would serve as the primary organizing motif in the crystal structure.

Furthermore, the highly electronegative fluorine atoms can participate in various non-covalent interactions, including dipole-dipole interactions and weaker C-H···F hydrogen bonds. The electron-withdrawing nature of the trifluoromethyl group in a related compound, 2,2,2-trifluoroethanol, enhances the acidity of the hydroxyl proton, leading to strong hydrogen bond formation. wikipedia.org A similar effect would be expected in this compound, influencing the strength and geometry of the hydrogen bonds it forms in the solid state.

While specific crystallographic data for this compound derivatives are not publicly available as of this writing, a hypothetical data table for a crystalline adduct is presented below to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction experiment. The data are based on typical values for small organic molecules and are for illustrative purposes only.

Table 1: Hypothetical Crystallographic Data for a Crystalline Derivative of this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C4H5F4O-Adduct |

| Formula Weight | Varies with adduct |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 978.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.65 |

| Absorption Coefficient (mm⁻¹) | 0.25 |

| F(000) | 480 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5600 |

| Independent reflections | 2200 [R(int) = 0.035] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |

| R indices (all data) | R1 = 0.060, wR2 = 0.135 |

This table showcases key crystallographic parameters that describe the unit cell dimensions, symmetry, and the quality of the structural refinement. Analysis of such data would provide an unambiguous depiction of the molecular conformation and the intricate details of the intermolecular interactions within the crystal.

Computational Chemistry and Theoretical Studies on 2,4,4,4 Tetrafluorobutanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of molecules like 2,4,4,4-tetrafluorobutanol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictate its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack.

For this compound, the presence of four highly electronegative fluorine atoms significantly influences the electronic landscape. These atoms create a strong inductive effect, withdrawing electron density from the carbon backbone. This would lead to a notable polarization of the molecule. Quantum chemical calculations would likely show that the HOMO is localized primarily on the oxygen atom of the hydroxyl group, making it the primary site for protonation and electrophilic interactions. The LUMO, in contrast, would be expected to be distributed along the C-F and C-O bonds, indicating that these are the regions most susceptible to nucleophilic attack.

The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would further illustrate this polarization. A region of negative electrostatic potential (typically colored red) would be concentrated around the oxygen atom, confirming its role as a Lewis basic center. Conversely, areas of positive electrostatic potential (blue) would be expected around the hydrogen of the hydroxyl group and, to a lesser extent, the carbon atoms bonded to the fluorine atoms, highlighting their electrophilic character.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively low due to inductive effects | Reduced nucleophilicity compared to non-fluorinated butanol |

| LUMO Energy | Relatively low due to inductive effects | Increased electrophilicity of the carbon backbone |

| HOMO-LUMO Gap | Expected to be large | High kinetic stability |

| HOMO Localization | Primarily on the oxygen atom | Site of electrophilic attack and protonation |

| LUMO Localization | Distributed along C-F and C-O bonds | Sites of nucleophilic attack |

The acidity of an alcohol is determined by the stability of the corresponding alkoxide ion. The strong electron-withdrawing nature of the tetrafluoro-substituted butyl group in this compound is predicted to significantly stabilize the resulting conjugate base through the inductive effect. This stabilization would delocalize the negative charge on the oxygen atom, making the hydroxyl proton more acidic compared to its non-fluorinated counterpart, butanol. Computational studies on similar fluorinated alcohols, such as perfluoro-tert-butanol, have shown a dramatic increase in acidity due to the presence of trifluoromethyl groups. Perfluoro-tert-butanol, for instance, exhibits a pKa of 5.4, making it a much stronger acid than typical alcohols which have pKa values closer to 19. ua.pt

Hydrogen bonding is a critical intermolecular interaction for alcohols. In this compound, the hydroxyl group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the lone pairs on the oxygen atom). Quantum chemical calculations can quantify the strength of these hydrogen bonds. It is anticipated that the increased acidity of the hydroxyl proton would enhance its ability to act as a hydrogen bond donor. Theoretical studies on fluorinated alcohols have shown that they form strong hydrogen bonds with acceptor molecules. ua.pt

Molecular Dynamics Simulations of Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in a condensed phase, such as in a solvent. aip.orgaip.org These simulations model the movement of atoms and molecules over time, providing detailed insights into solvation structures and intermolecular forces. aip.orgaip.org

For this compound in an aqueous solution, MD simulations would reveal the arrangement of water molecules around the solute. The hydroxyl group would be expected to form strong hydrogen bonds with surrounding water molecules. The fluorinated alkyl chain, however, would exhibit hydrophobic characteristics, leading to a disruption of the local water structure. Studies on other fluorinated alcohols, like 2,2,2-trifluoroethanol (B45653) (TFE), have shown that the fluorinated portion of the molecule tends to aggregate, minimizing its contact with water. aip.orgpnas.org This "clustering" is a result of the hydrophobic nature of the CF3 groups and the formation of hydrogen-bond networks among the alcohol molecules. acs.org A similar aggregation of the tetrafluorobutyl groups would be expected for this compound in water.

Table 2: Predicted Solvation and Intermolecular Interaction Characteristics of this compound in Water from Molecular Dynamics Simulations

| Feature | Predicted Behavior | Consequence |

| Hydroxyl Group | Strong hydrogen bonding with water molecules | Favorable solvation of the polar head group |

| Tetrafluorobutyl Group | Hydrophobic interactions, leading to aggregation | Micro-segregation of fluorinated chains from water |

| Water Structure | Promotion of water structure around the fluoroalkyl group | Increased hydrogen bonding between water molecules in the vicinity |

| Alcohol-Water Interaction | Stronger than for non-fluorinated butanol | Due to the electronegativity of fluorine atoms |

Mechanistic Pathway Elucidation through Transition State Theory and Reaction Coordinate Mapping

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This path includes transition states, which are the high-energy structures that must be overcome for the reaction to proceed.

Transition State Theory (TST) provides a framework for calculating the rate of a reaction based on the properties of the reactants and the transition state. For a reaction involving this compound, such as an acid-catalyzed dehydration to form an alkene, computational methods could be used to locate the structure of the transition state and calculate its energy. The reaction coordinate, which represents the progress of the reaction, can be mapped to visualize the energy changes as the molecule transforms from reactant to product. This allows for the determination of the activation energy, which is the energy barrier that must be surmounted for the reaction to occur. The presence of the electron-withdrawing fluorine atoms would likely influence the stability of carbocation intermediates and the energy of the transition states in such reactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational quantum chemistry can predict various spectroscopic properties of molecules, including vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions are a crucial tool for interpreting experimental spectra and can aid in the identification and characterization of new compounds.

For this compound, DFT calculations could be used to predict its infrared spectrum. The calculated vibrational frequencies would correspond to the stretching and bending modes of the various bonds in the molecule, such as the O-H, C-H, C-O, and C-F bonds. By comparing the predicted spectrum with an experimentally measured one, a detailed assignment of the spectral features can be made. Discrepancies between the calculated and experimental spectra can often be reconciled by applying scaling factors to the theoretical frequencies to account for approximations in the computational methods and anharmonicity. This combined experimental and theoretical approach provides a robust characterization of the molecule's vibrational properties.

Role of 2,4,4,4 Tetrafluorobutanol in Materials Science and Polymer Chemistry

Incorporation into Fluorinated Polymers and Copolymers

The integration of 2,4,4,4-tetrafluorobutanol into a polymer matrix is typically achieved by first converting the alcohol into a monomer that contains a polymerizable functional group, such as an acrylate (B77674) or methacrylate (B99206). This monomer can then participate in various polymerization reactions to form homopolymers or be copolymerized with other non-fluorinated or fluorinated monomers to tailor the final properties of the material.

To be used in polymerization, the hydroxyl group of this compound is reacted with a suitable compound to introduce a polymerizable double bond. A common method is esterification with acryloyl chloride or methacryloyl chloride to produce 2,4,4,4-tetrafluorobutyl acrylate (TFBA) or 2,4,4,4-tetrafluorobutyl methacrylate (TFBMA), respectively.

Once synthesized, these fluorinated monomers can undergo polymerization, often through controlled/living radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgrsc.orgresearchgate.net RAFT polymerization is particularly advantageous as it allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers. core.ac.ukresearchgate.net For instance, TFBA can be copolymerized with non-fluorinated monomers like n-butyl acrylate to create random copolymers. rsc.org The reactivity ratios of the comonomers determine their distribution along the polymer chain, which in many cases is random, indicating a uniform incorporation of the fluorinated unit. rsc.org

This approach allows for the creation of a wide range of polymers where the fluorine content can be precisely controlled by adjusting the feed ratio of the monomers during synthesis.

In the synthesis of polymers like polyurethanes and polyesters, chain extenders and cross-linking agents are crucial components that build molecular weight and create network structures. These agents are required to have at least two reactive functional groups (e.g., two hydroxyl groups in a diol) to link polymer chains together. nih.govmdpi.com

This compound, being a mono-alcohol, possesses only one reactive hydroxyl group. Consequently, it cannot function as a chain extender or a cross-linking agent in the traditional sense. Instead, when introduced into a polyurethane or polyester (B1180765) synthesis, it acts as a chain terminator or end-capping agent . By reacting with an isocyanate group (in polyurethane synthesis) or a carboxylic acid group (in polyester synthesis), it terminates the growth of a polymer chain at that end. mdpi.com This can be a deliberate strategy to control the molecular weight of the final polymer or to introduce the specific properties of the tetrafluorobutyl group, such as low surface energy, to the ends of the polymer chains. nih.gov

Influence of Fluorinated Butanol Moieties on Polymer Properties

The presence of the 2,4,4,4-tetrafluorobutyl side chains has a profound impact on the bulk and surface properties of the resulting polymers. The strong carbon-fluorine (C-F) bonds and the low polarizability of the fluorine atom are central to these effects. researchgate.net

A primary reason for incorporating fluorinated groups into polymers is to drastically lower their surface energy. researchgate.net Polymers containing tetrafluorobutyl side chains exhibit very low surface energies, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). The fluorinated side chains tend to migrate to the polymer-air interface, creating a low-energy surface.

This effect is demonstrated by measuring the contact angles of liquids on the polymer surface. High water contact angles are indicative of a hydrophobic surface. For example, copolymers containing fluoroalkyl methacrylates can produce coatings with surface free energy values as low as 13-25 mN/m. mdpi.com On specially textured surfaces, these polymers can achieve superhydrophobic properties, with water contact angles exceeding 150° and very low sliding angles. mdpi.com The surface energy is influenced by the length of the fluorinated side chain and the nature of its terminal group, with perfluorinated chains generally providing the lowest surface energies. cmu.edu

| Polymer System | Water Contact Angle (°) | Surface Energy (mN/m) | Reference |

|---|---|---|---|

| Fluorinated Acrylate Copolymers | Up to 170° (on textured surface) | 13 - 25 | mdpi.com |

| Block Copolymer with -CF2CF2CF3 side chain | Not specified | ~12 | cmu.edu |

| Block Copolymer with -(CF2)6CF3 side chain | Not specified | ~7 | cmu.edu |

The inherent strength of the C-F bond contributes to the high thermal stability of fluorinated polymers. nih.gov Polymers incorporating this compound moieties are expected to exhibit enhanced resistance to thermal degradation compared to their non-fluorinated counterparts. nist.gov For example, research on organic/inorganic hybrid star polymers with arms made of poly(2,2,3,4,4,4-hexafluorobutyl methacrylate) showed a significant increase in thermal decomposition temperature (by approximately 60 °C) compared to the equivalent linear polymer. researchgate.net The incorporation of these fluorinated side chains can also influence the glass transition temperature (Tg), which is a key indicator of a polymer's thermal properties. researchgate.netutoronto.ca

| Polymer System | Property | Observation | Reference |

|---|---|---|---|

| OAPS/P(HFBMA) Hybrid Star Polymer | Thermal Decomposition | Decomposition retarded by ~60 °C vs. linear P(HFBMA) | researchgate.net |

| OAPS/P(HFBMA) Hybrid Star Polymer | Glass Transition Temp. (Tg) | Slightly higher Tg compared to linear P(HFBMA) | researchgate.net |

| P(TFE-ter-VAc-ter-PDMSMA) | Thermal Stability | 5% mass loss after 14 days at 200 °C in air | utoronto.ca |

Development of Advanced Materials with Tunable Properties

The use of this compound as a precursor for fluorinated monomers enables the development of advanced materials with properties that can be precisely tuned for specific applications. Through copolymerization, the ratio of fluorinated to non-fluorinated monomer units can be systematically varied to achieve a desired balance of properties, such as surface energy, refractive index, and mechanical flexibility.

Controlled polymerization techniques like RAFT are particularly powerful in this context. They allow for the synthesis of block copolymers where distinct blocks possess different properties. For example, an ABA triblock copolymer can be synthesized with a central, flexible fluorinated block (B) and outer, hydrophilic blocks (A). rsc.org Such materials can self-assemble into nanostructures and act as functional elastomers. This architectural control is key to developing materials for applications such as:

Low-Fouling and Self-Cleaning Surfaces: The low surface energy and hydrophobicity prevent adhesion of dirt and water. mdpi.com

High-Performance Coatings: Providing chemical resistance, weatherability, and thermal stability. researchgate.net

Advanced Optical Materials: Fluorinated polymers often have a low refractive index, making them useful in optical applications.

Specialty Elastomers and Plastics: Combining the flexibility of conventional polymers with the durability and unique surface properties conferred by fluorine.

By leveraging this compound, materials scientists can design and synthesize a new generation of polymers with tailored functionalities for demanding technological applications.

Synthesis of Fluorinated Surfactants and Dispersants

The role of this compound in the direct synthesis of fluorinated surfactants and dispersants is not extensively documented in publicly available scientific literature. However, the chemical structure of this compound, possessing a reactive hydroxyl group and a fluorinated alkyl chain, suggests its potential as a precursor for the synthesis of such surface-active agents. Fluorinated surfactants are a class of specialty chemicals known for their exceptional ability to lower surface tension and their stability in harsh chemical and thermal environments.

The synthesis of fluorinated surfactants typically involves the combination of a hydrophilic "head" group with a hydrophobic and oleophobic fluorinated "tail." this compound could potentially serve as the source for the fluorinated tail. Through chemical modification of its hydroxyl group, various hydrophilic heads could be introduced. For instance, reaction with ethylene (B1197577) oxide could introduce polyoxyethylene chains, a common hydrophilic group in nonionic surfactants. While specific examples utilizing 2,2,3,4,4,4-hexafluorobutanol have been noted to react with propylene (B89431) oxide in the presence of a catalyst, similar reactivity could be inferred for this compound. fluorine1.ru

Another potential route to surfactants could involve the conversion of the alcohol to a halide, followed by reaction with a hydrophilic species. The general synthetic strategies for creating fluorinated surfactants from fluorinated alcohols provide a framework for how this compound could be utilized, even in the absence of specific examples.

Creation of Specialty Resins and Coatings

The application of this compound in the creation of specialty resins and coatings is more directly supported by the known chemistry of fluorinated alcohols in polymer science. The incorporation of fluorine into polymers can significantly enhance their properties, including chemical resistance, thermal stability, and low surface energy, which translates to hydrophobicity and oleophobicity.

One of the primary pathways for integrating this compound into a polymer structure is through its conversion into a fluorinated acrylate or methacrylate monomer. This can be achieved by the esterification of the alcohol with acrylic acid or methacrylic acid, or their respective acid chlorides. The resulting monomer can then be polymerized or copolymerized with other monomers to produce a wide range of specialty resins. These resins can form the basis of advanced coatings with desirable surface properties. For instance, fluorinated poly(meth)acrylates are known to be prepared by conventional free radical polymerization. core.ac.uk

The general synthesis of fluorinated ethers also presents a potential application for this compound in materials science. sibran.ru Fluorinated ethers can be used as specialty solvents, heat transfer fluids, and as building blocks for other fluorinated materials. The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a classic method for preparing ethers and could be adapted for this compound. fluorine1.ru

While direct experimental data for this compound in these applications is sparse, the established reactivity of similar fluorinated alcohols provides a strong indication of its potential in these areas. The properties of resins and coatings derived from such a monomer would be expected to exhibit the characteristic advantages of fluorinated materials.

Future Directions and Emerging Research Avenues for 2,4,4,4 Tetrafluorobutanol

Development of Highly Efficient and Selective Catalytic Systems Facilitated by 2,4,4,4-Tetrafluorobutanol

The unique solvent properties of fluorinated alcohols, such as their polarity, hydrogen-bond-donating capabilities, and low nucleophilicity, make them attractive media for various catalytic reactions. Future research could explore the use of this compound as a solvent or co-solvent in transition metal-catalyzed reactions. Its distinct electronic and steric properties might influence the solubility of catalysts and reagents, potentially leading to enhanced reaction rates, improved selectivity (chemo-, regio-, and stereoselectivity), and stabilization of catalytic intermediates. Investigations could focus on reactions that are challenging in conventional solvents, such as specific C-H functionalization or asymmetric catalysis.

Table 1: Potential Catalytic Systems for Investigation with this compound

| Catalytic System | Potential Application | Hypothetical Benefit of this compound |

|---|---|---|

| Homogeneous Catalysis | Asymmetric Hydrogenation | Enhanced enantioselectivity through specific solvent-catalyst interactions. |

| Heterogeneous Catalysis | Oxidation Reactions | Improved catalyst stability and prevention of leaching of active species. |

Exploration of Bio-inspired and Biocatalytic Applications (excluding direct clinical human trial data)

The field of biocatalysis often benefits from the use of non-conventional media to improve enzyme stability, activity, and substrate specificity. The potential of this compound as a co-solvent in enzymatic reactions is an area ripe for exploration. Its fluorinated nature could provide a unique microenvironment for enzymes, potentially leading to altered substrate recognition and novel catalytic activities. Research could focus on enzymes that are typically unstable in aqueous or common organic solvents. Furthermore, its application in bio-inspired catalytic systems, mimicking enzymatic active sites, could be another promising avenue, where the fluorinated alcohol could help stabilize complex catalyst structures.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Flow chemistry offers significant advantages in terms of safety, scalability, and process control. The physical properties of this compound, such as its boiling point, viscosity, and thermal stability, would need to be characterized to assess its suitability as a solvent in continuous flow reactors. If favorable, it could be integrated into automated synthesis platforms for the production of fine chemicals and pharmaceutical intermediates. Research in this area would involve studying its compatibility with common reactor materials, its performance under various flow conditions (temperature, pressure, and flow rate), and its efficacy in facilitating reactions that are difficult to scale up in batch processes.

Advanced Environmental Applications and Remediation Strategies

The environmental fate and potential applications of this compound in remediation are currently unknown. Future research could investigate its biodegradability and potential as a solvent for the extraction of pollutants from contaminated soil or water. Given the persistence of some fluorinated compounds, a thorough evaluation of its environmental impact would be a prerequisite for any application in this field. Studies could also explore its use in green chemistry processes, for example, as a recyclable reaction medium to minimize waste generation.

Design of Next-Generation Fluorinated Materials Utilizing this compound Derivatives

This compound could serve as a valuable building block for the synthesis of novel fluorinated materials. By functionalizing its hydroxyl group, a variety of derivatives such as esters, ethers, and carbonates could be prepared. These derivatives could then be polymerized or incorporated into existing polymer backbones to create materials with tailored properties, such as enhanced thermal stability, chemical resistance, low surface energy, and specific optical properties. Potential applications for such materials could be found in coatings, membranes, lubricants, and advanced textiles.

Table 2: Potential this compound Derivatives and Their Material Applications

| Derivative Class | Potential Monomer | Target Polymer | Potential Application |

|---|---|---|---|

| Acrylates/Methacrylates | 2,4,4,4-Tetrafluorobutyl acrylate (B77674) | Poly(2,4,4,4-tetrafluorobutyl acrylate) | Low refractive index optical coatings. |

| Ethers | Vinyl ethers of this compound | Fluorinated poly(vinyl ether)s | Chemically resistant elastomers. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,4,4-tetrafluorobutanol, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves fluorination of butanol derivatives. For example, nucleophilic substitution using fluorinating agents (e.g., KF or SF₄) under anhydrous conditions can introduce fluorine atoms at specific positions. Reaction temperature and solvent polarity critically impact regioselectivity. Purification via fractional distillation or preparative chromatography is recommended to isolate the target compound from byproducts like 2,2,3,4,4,4-hexafluorobutanol (a common impurity) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodology :

- NMR : ¹⁹F NMR distinguishes fluorine environments (e.g., CF₃ vs. CF₂ groups). Chemical shifts near -70 to -80 ppm (CF₃) and -120 to -130 ppm (CF₂) are typical .

- GC-MS : Use a polar column (e.g., DB-WAX) to resolve volatile fluorinated alcohols. Electron ionization (EI) fragments should show characteristic peaks at m/z corresponding to CF₃⁺ (69) and C₄H₄F₄O⁺ (structural ions) .

Q. What purification techniques are effective for removing trace fluorinated byproducts from this compound?

- Methodology : Simulated moving bed (SMB) chromatography or fractional crystallization at low temperatures (-20°C) can separate structurally similar impurities. For example, hexafluorinated analogs (e.g., 2,2,3,4,4,4-hexafluorobutanol) exhibit lower solubility in nonpolar solvents, enabling selective removal .

Advanced Research Questions

Q. How does the fluorine substitution pattern in this compound influence its hydrogen-bonding capacity compared to less fluorinated analogs?

- Methodology : Conduct comparative studies using calorimetry (e.g., ΔH of solvation in protic solvents) and computational modeling (DFT calculations for H-bond strength). Fluorine’s electron-withdrawing effect reduces the hydroxyl group’s acidity, weakening H-bond donor capacity relative to non-fluorinated alcohols. Experimental data can be cross-validated with fluorophenol analogs, where fluorine positioning alters enzyme-binding interactions .

Q. What strategies resolve contradictions in thermodynamic property measurements (e.g., boiling point, vapor pressure) for this compound?

- Methodology :

- Controlled Replication : Standardize measurement conditions (e.g., humidity, calibration protocols) to minimize variability.

- Data Triangulation : Compare results from differential scanning calorimetry (DSC), static vapor pressure cells, and computational predictions (e.g., COSMO-RS models). Discrepancies often arise from impurities or incomplete degassing; rigorous sample preparation is critical .

Q. How do storage conditions (e.g., temperature, light exposure) impact the stability of this compound in long-term studies?

- Methodology : Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) with periodic HPLC analysis. Fluorinated alcohols are prone to hydrolytic degradation; inert atmosphere storage (argon) and amber glass vials mitigate oxidation and photodegradation. Degradation products (e.g., fluorinated ketones) can be identified via LC-MS .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Kinetic isotope effect (KIE) studies and Hammett plots using para-substituted aryl fluorides as substrates. The CF₃ group’s steric bulk and electron-withdrawing nature slow SN2 pathways but favor SN1 mechanisms in polar aprotic solvents. Isotopic labeling (¹⁸O in hydroxyl group) tracks oxygen participation in transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.